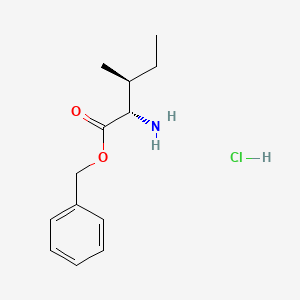
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a chemical compound derived from l-isoleucine, an essential amino acid. This compound is often used in organic synthesis and as an intermediate in the production of various pharmaceuticals and biochemicals. It is known for its role in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride can be synthesized through the esterification of l-isoleucine with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture to promote esterification and then purifying the product through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of l-isoleucine benzyl ester hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield l-isoleucine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a strong acid or base.
Substitution: Requires nucleophilic reagents and suitable solvents.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: l-Isoleucine and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of l-isoleucine benzyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It can be incorporated into peptides and proteins, influencing their structure and function. The compound interacts with enzymes and other molecular targets, facilitating biochemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
- l-Isoleucine methyl ester hydrochloride
- l-Phenylalanine benzyl ester hydrochloride
- l-Tryptophan ethyl ester hydrochloride
- l-Arginine methyl ester dihydrochloride
Uniqueness
benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in peptide synthesis and other applications due to its specific structure and functional groups .
Properties
IUPAC Name |
benzyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3;1H/t10-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGWRRIIMXOQH-JGAZGGJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2761727.png)
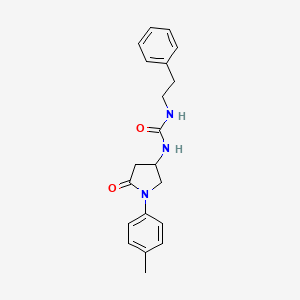
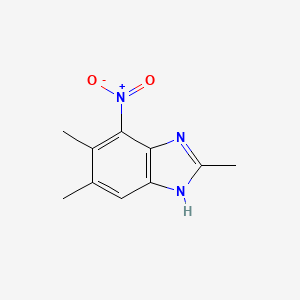
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)
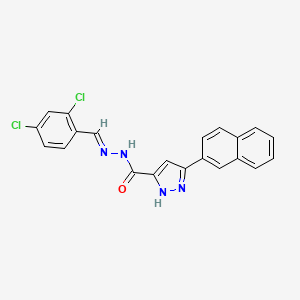
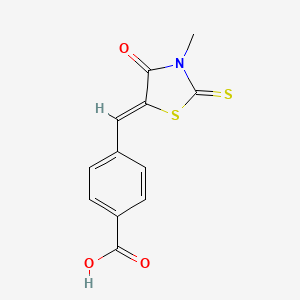
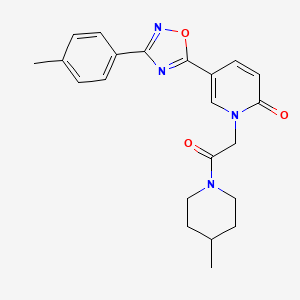
![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)
![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)
![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)
![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)
![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)
